molecular formula C5H10N2O2 B1679376 N-Nitrosomethyl(3-oxobutyl)amine CAS No. 89367-15-7

N-Nitrosomethyl(3-oxobutyl)amine

Cat. No.: B1679376
CAS No.: 89367-15-7
M. Wt: 130.15 g/mol
InChI Key: VTWGSKWOXXKIEV-UHFFFAOYSA-N
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Description

Contextualization within the Broader N-Nitrosamine Research Landscape

N-nitrosamines are a large group of chemical compounds that have been extensively studied for their carcinogenic properties in various animal species. ca.gov They are formed from the reaction of nitrites with secondary or tertiary amines, a process that can occur under specific conditions, such as in certain industrial processes, in some food products, and even within the human body. nih.govresearchgate.net The carcinogenicity of N-nitrosamines is primarily linked to their metabolic activation by cytochrome P450 enzymes, which leads to the formation of reactive intermediates that can damage DNA. ca.gov

Research into N-nitrosamines gained significant momentum after the discovery of their potent carcinogenic effects. This has led to extensive investigations into their mechanisms of action, metabolic pathways, and the factors influencing their carcinogenicity. The study of specific N-nitrosamine compounds, such as N-Nitrosomethyl(3-oxobutyl)amine, provides valuable insights into the structure-activity relationships within this class of carcinogens. These studies help to elucidate how small changes in the chemical structure can dramatically alter the carcinogenic potential and target organ specificity of these compounds. nih.gov

Significance of this compound as a Research Probe in Chemical Biology and Carcinogenesis Studies

This compound, also known as M-3-OB, has served as an important research probe, particularly in comparative carcinogenesis studies. A key area of investigation has been the comparison of its carcinogenic effects with its structural isomer, N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB). These studies have been instrumental in understanding the role of the position of the oxo group in determining the carcinogenic potency and organ selectivity of methylalkylnitrosamines. nih.govaacrjournals.org

Research has demonstrated that the placement of the oxo group is a critical determinant of carcinogenic activity. For instance, studies in Syrian hamsters have shown that M-2-OB is a potent carcinogen, inducing tumors in a wide range of tissues, including the pancreas, liver, and lip. In stark contrast, M-3-OB, under similar experimental conditions, induced tumors in a much more limited number of tissues and, notably, had no carcinogenic effect on the pancreas. nih.govaacrjournals.org The principal target organs for M-3-OB were identified as the cheek pouch and the trachea. nih.gov

This differential carcinogenicity highlights the importance of the 2-oxo group for pancreatic carcinogenesis by methylalkylnitrosamines in this animal model. nih.gov Such findings are crucial for building predictive models of carcinogenicity and for understanding the specific metabolic pathways that lead to tumor formation in different organs.

Research Findings on this compound

The following tables summarize key findings from comparative carcinogenesis studies involving this compound (M-3-OB) and its isomer N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB) in Syrian hamsters.

Table 1: Comparative Carcinogenicity of M-2-OB and M-3-OB in Syrian Hamsters

CompoundTumor InductionPrincipal Target OrgansPancreatic Carcinogenicity
N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB) Broad spectrum (17 tissues)Pancreas, Lip, Liver, Flank OrganHigh
This compound (M-3-OB) Limited spectrum (5 tissues)Cheek Pouch, TracheaNone

This table illustrates the significant difference in the carcinogenic profile of the two isomers, with M-2-OB showing a much wider range of target tissues and potent pancreatic carcinogenicity compared to M-3-OB. nih.gov

Table 2: Tumor Types Induced by M-2-OB and M-3-OB in Syrian Hamsters

CompoundOrganTumor Type
N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB) PancreasDuctal/ductular adenocarcinomas
LipEpitheliomas, Squamous cell carcinomas
LiverCholangiomas, Cholangiocarcinomas
This compound (M-3-OB) Cheek PouchPapillomas, Squamous cell carcinomas
TracheaPolyps

This table details the specific types of tumors observed in the principal target organs for each compound, further emphasizing their distinct carcinogenic effects. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89367-15-7

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

4-(nitrosomethylamino)butan-2-one

InChI

InChI=1S/C5H10N2O2/c1-5(8)2-3-6-4-7-9/h6H,2-4H2,1H3

InChI Key

VTWGSKWOXXKIEV-UHFFFAOYSA-N

SMILES

CC(=O)CCNCN=O

Canonical SMILES

CC(=O)CCNCN=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M-3-OB
N-nitrosomethyl(3-oxobutyl)amine

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity Studies of N Nitrosomethyl 3 Oxobutyl Amine

Strategies for Laboratory Synthesis

The synthesis of N-nitrosamines, including presumably N-Nitrosomethyl(3-oxobutyl)amine, is most commonly achieved through the nitrosation of the corresponding secondary amine precursor, in this case, 4-(methylamino)-2-butanone. This transformation involves the introduction of a nitroso (-N=O) group onto the nitrogen atom of the secondary amine.

Optimization of Nitrosation Reaction Conditions

The traditional and most widely employed method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, typically nitrous acid (HNO₂). chemistrysteps.commsu.edu Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemistrysteps.com The reaction is generally carried out in an aqueous solution at low temperatures to minimize the decomposition of nitrous acid and potential side reactions. chemistrysteps.comlibretexts.org

The key reactive species in this process is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid followed by the loss of a water molecule. chemistrysteps.commsu.edu The secondary amine then acts as a nucleophile, attacking the nitrosonium ion to form the N-nitrosamine. chemistrysteps.com

The optimization of these reaction conditions typically involves controlling the pH, temperature, and the molar ratio of the reactants. The nitrosation of secondary amines is generally most efficient under acidic conditions, which favor the formation of the nitrosonium ion. chemistrysteps.com However, at very low pH, the amine substrate may be excessively protonated, reducing its nucleophilicity and slowing down the reaction. google.com

A study on the synthesis of various N-nitroso amines using sulfuric acid-adsorbed on silica (B1680970) gel (SUSA) and sodium nitrite in dichloromethane (B109758) demonstrated a method for N-nitrosation under mild and heterogeneous conditions, which could potentially be applied to the synthesis of this compound. researchgate.net

Table 1: General Reaction Conditions for Nitrosation of Secondary Amines

ParameterTypical Range/ConditionRationale
Nitrosating Agent Sodium Nitrite (NaNO₂) with Acid (e.g., HCl)In situ generation of nitrous acid (HNO₂)
Solvent Water, DichloromethaneDepends on the solubility of the amine substrate
Temperature 0 - 10 °CTo maintain the stability of nitrous acid
pH AcidicTo promote the formation of the nitrosonium ion (NO⁺)

This table presents generalized conditions for the nitrosation of secondary amines and is not specific to this compound.

Development of Green Chemistry Approaches for N-Nitrosamine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods. For the synthesis of N-nitrosamines, a notable advancement is the use of tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions. nih.govnih.gov This method offers several advantages over traditional nitrosation, including the avoidance of corrosive mineral acids and hazardous solvents, simpler isolation procedures, and often excellent product yields. nih.govnih.gov

The reaction with TBN can be carried out by simply stirring the secondary amine with TBN at room temperature or slightly elevated temperatures for more sterically hindered amines. nih.gov This methodology has been shown to be compatible with a broad range of functional groups, including acid-labile protecting groups. nih.gov Given the structure of 4-(methylamino)-2-butanone, this solvent-free approach would likely be a viable and greener alternative for the synthesis of this compound. nih.govnih.gov

Investigations into Chemical Transformations and Reaction Mechanisms

The chemical reactivity of N-nitrosamines is diverse and has been the subject of extensive study, largely due to the biological activity of many compounds in this class. The reactivity is primarily centered around the N-nitroso group and the adjacent carbon atoms.

Oxidative Pathways and Product Characterization

While specific oxidative studies on this compound are not detailed in the searched literature, N-nitrosamines can generally be oxidized. For instance, rhodium(III)-catalyzed oxidative coupling of N-nitrosoanilines with substituted allyl alcohols has been reported, leading to the formation of functionalized N-nitroso ortho β-aryl aldehydes and ketones. nih.gov This type of transformation highlights the potential for C-H activation and functionalization in the vicinity of the nitroso group under oxidative conditions. nih.gov

Reductive Pathways and Their Chemical Implications

The reduction of the N-nitroso group is a well-established transformation for N-nitrosamines. This reaction typically leads to the formation of the corresponding hydrazine. While specific reductive pathways for this compound have not been found, general methods for the reduction of N-nitrosamines are known. These methods often employ reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting hydrazines are valuable synthetic intermediates.

Substitution Reactions and Nitroso Group Transfer Mechanisms

The N-nitroso group can participate in various substitution reactions. Under certain conditions, the nitroso group can be removed, a process known as denitrosation, which can be promoted by heating. google.com

Furthermore, N-nitrosamines can act as nitroso group donors in transnitrosation reactions, transferring the nitroso group to other nucleophilic species such as other amines or thiols. researchgate.net The efficiency of this transfer is influenced by the nature of the N-nitrosamine and the acceptor molecule. Studies on N-methyl-N-nitrosobenzenesulfonamides have shown that the presence of electron-withdrawing groups on the aromatic ring enhances the rate of nitroso group transfer to primary and secondary amines. researchgate.net It is plausible that this compound could also participate in such transfer reactions, although specific studies are lacking.

Advanced Analytical Chemistry and Detection Methodologies for N Nitrosomethyl 3 Oxobutyl Amine

Evolution of Analytical Techniques for N-Nitrosamines

The analytical journey for detecting N-nitrosamines, including N-Nitrosomethyl(3-oxobutyl)amine, has been marked by significant technological advancements. Initially, methods were developed to address the presence of these carcinogenic compounds in various consumer and environmental samples. Over time, the focus has shifted towards detecting increasingly lower concentrations in more complex matrices, such as pharmaceutical products and biological fluids. tandfonline.comnih.gov

The nature of N-nitrosamines, which range from small, semi-volatile compounds to larger, more polar molecules, necessitates a variety of sophisticated analytical approaches. nih.gov The demand for highly sensitive and specific methods capable of detecting these substances at parts-per-billion (ppb) or even sub-ppb levels has driven the evolution of analytical instrumentation and methodologies. nih.gov

Advancements in Chromatographic and Spectroscopic Methods

The primary analytical techniques for N-nitrosamine analysis have centered around chromatography coupled with various detectors. nih.gov Gas chromatography (GC) was historically a dominant technique, often paired with a Thermal Energy Analyzer (TEA), which is highly selective for nitroso-containing compounds. tandfonline.commdpi.comnih.gov While sensitive, the availability of TEA detectors has become limited. nih.gov Subsequently, GC coupled with mass spectrometry (GC-MS) became more widespread for the analysis of volatile and semi-volatile nitrosamines. nih.govmdpi.com

However, for a broader range of nitrosamines, including larger and less volatile compounds like this compound (NNK), liquid chromatography (LC) has proven more suitable. nih.gov The development of high-performance liquid chromatography (HPLC) and, more recently, ultra-high-performance liquid chromatography (UPLC) has enabled better separation efficiency and faster analysis times. lcms.czrsc.org These LC methods are most commonly coupled with tandem mass spectrometry (LC-MS/MS), which has become the state-of-the-art technique for nitrosamine (B1359907) analysis due to its superior sensitivity and selectivity. tandfonline.comnih.govmdpi.com

Common chromatographic conditions for the analysis of this compound involve reversed-phase columns, such as C18, with mobile phases typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization and peak shape. mdpi.comfrontiersin.orglcms.cz

Application of Modern Detection Systems for Enhanced Selectivity

Modern mass spectrometry systems are crucial for achieving the high selectivity needed to distinguish target nitrosamines from complex matrix components. rsc.org Tandem mass spectrometry (MS/MS), often performed on triple quadrupole instruments, is the most common approach. nih.govlcms.cz This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. mdpi.comlcms.cz This process significantly reduces background noise and enhances selectivity.

For even greater confidence in identification and to overcome challenges with isobaric interferences (compounds with the same mass), high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole-Orbitrap or Q-TOF systems, are increasingly employed. rsc.orglcms.czyoutube.com HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion and unambiguous identification. rsc.org

Innovations in detection technology, such as Waters' RADAR functionality, allow for the simultaneous acquisition of MRM data for quantification and full-scan MS data for characterizing potential matrix interferences. lcms.cz This dual-mode acquisition accelerates method development by providing a more complete picture of the sample matrix, helping to ensure the robustness of the analytical method. lcms.cz

Method Development and Validation for Trace Analysis

Developing and validating analytical methods for trace-level analysis of this compound is critical for regulatory compliance and risk assessment. nih.gov Validation is typically performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA). nih.gov The process involves a methodical approach, starting with the selection of appropriate solvents and chromatographic conditions, followed by the optimization of mass spectrometer parameters to maximize sensitivity and selectivity for the target compound. theanalyticalscientist.com

Determination of Sensitivity and Detection Limits in Complex Matrices

A key performance characteristic of any trace analysis method is its sensitivity, defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. frontiersin.orgosha.gov Achieving low detection limits for this compound is particularly challenging in complex matrices like tobacco products, biological fluids, and environmental dust due to significant matrix effects that can suppress or enhance the analyte signal. lcms.czfrontiersin.org

Researchers have developed highly sensitive methods to address these challenges. For instance, an LC-MS/MS method using a molecularly imprinted polymer-based column for direct analysis of tobacco products achieved an LOQ of 0.1 ng/mL for this compound. frontiersin.org Another method for analyzing the compound in dust reported an even lower LOQ of 25 pg/mL. researchgate.net

Table 1: Examples of Detection and Quantitation Limits for this compound (NNK)

MatrixAnalytical TechniqueLODLOQCitation
Tobacco ProductsLC-MS/MS with MIP column0.03 ng/mL0.1 ng/mL frontiersin.org
DustLC-MS/MS5 pg/mL25 pg/mL researchgate.net
WaterLC-HRMS (Q-Exactive)0.4 - 12 ng/LNot Specified rsc.org
Human UrineGC-MSNot Specified2.4 ng/mL** nih.gov
Note: This range is for a suite of nine different N-nitrosamines, not specifically for NNK.
Note: This value is for N-Nitrosoproline, a different nitrosamine used as a biomarker.

Strategies for Ensuring Reliable Quantitation and Analyte Recovery

Reliable quantitation and consistent analyte recovery are paramount for accurate analysis. Several strategies are employed to achieve this.

Advanced Sample Preparation: Effective sample preparation is crucial to isolate the target analyte and remove interfering matrix components. nih.gov Techniques range from liquid-liquid extraction to solid-phase extraction (SPE). nih.govfrontiersin.org SPE is widely used and can concentrate the analyte, improving sensitivity. theanalyticalscientist.com More advanced techniques include the use of Molecularly Imprinted Polymers (MIPs), which are custom-synthesized polymers with cavities designed to selectively bind a specific target analyte, offering higher selectivity and recovery compared to traditional SPE sorbents. frontiersin.org

Use of Internal Standards: The most critical strategy for ensuring accurate quantitation is the use of stable isotope-labeled internal standards (SIL-IS). frontiersin.orglcms.cz For this compound analysis, an isotopically labeled version, such as NNK-d4, is added to the sample at the beginning of the preparation process. lcms.czfrontiersin.org Because the SIL-IS has nearly identical chemical and physical properties to the target analyte, it co-elutes and experiences the same matrix effects and losses during sample preparation. By measuring the ratio of the native analyte to the SIL-IS, accurate quantification can be achieved, as the ratio remains constant regardless of signal suppression or recovery variations. osha.gov

Method Validation for Accuracy and Precision: Accuracy is typically assessed through recovery studies, where the matrix is spiked with a known amount of the analyte. frontiersin.orgmagtechjournal.com Methods for this compound have demonstrated high accuracy, with recoveries often in the range of 90-110%. frontiersin.orgmagtechjournal.com Precision, a measure of the repeatability of the method, is expressed as the relative standard deviation (%RSD) and is generally required to be below 15%. frontiersin.org

Research on Sampling and Precursor Artifact Control in Environmental and Biological Samples

A significant challenge in the analysis of N-nitrosamines is the potential for artifactual formation during sample collection, storage, and analysis. nih.gov this compound is formed from the nitrosation of nicotine, its precursor, which is abundant in tobacco and smoke-exposed environments. nih.govresearchgate.net The reaction can occur if nitrosating agents (like nitrites or nitrogen oxides) are present along with the amine precursor under certain conditions, such as heat or an acidic environment. nih.gov

Research has focused on developing sampling and handling protocols that minimize this risk. For the collection of airborne this compound, studies have shown that using a bisulfate-treated filter is more efficient for trapping both the analyte and its precursor, nicotine, and helps to stabilize the collected sample. nih.gov

In biological samples, or during the sample preparation of any matrix, the addition of nitrosation inhibitors can be an effective strategy for artifact control. nih.gov Compounds like ascorbic acid (Vitamin C) or sulfamic acid can be added to the sample to scavenge any residual nitrosating agents, thereby preventing the artificial formation of nitrosamines during the analytical process. nih.govrsc.org The choice of analytical conditions is also critical; for example, using LC-MS/MS instead of high-temperature GC-MS can prevent the thermal degradation of the sample and the potential formation of artifacts. nih.gov

Biochemical and Molecular Mechanisms of N Nitrosomethyl 3 Oxobutyl Amine

Metabolic Activation Pathways and Biotransformation

The biological activity of N-nitrosamines is contingent upon their metabolic activation into reactive electrophilic intermediates. This biotransformation is primarily initiated by enzymatic oxidation.

Cytochrome P450-Mediated Alpha-Hydroxylation Mechanisms

The metabolic activation of N-nitrosamines, including N-Nitrosomethyl(3-oxobutyl)amine, is predominantly initiated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com This critical, rate-limiting step involves the hydroxylation of the carbon atom immediately adjacent (at the alpha-position) to the N-nitroso group. nih.govnih.gov This enzymatic reaction transforms the parent nitrosamine (B1359907) into an unstable α-hydroxynitrosamine. nih.govmdpi.com

For this compound, two potential sites for α-hydroxylation exist: the methyl group and the methylene (B1212753) group (C-2) of the 3-oxobutyl chain.

Methyl-group hydroxylation: CYP-mediated hydroxylation of the methyl group generates N-Nitroso(hydroxymethyl)(3-oxobutyl)amine. This intermediate is unstable and spontaneously decomposes, yielding formaldehyde (B43269) and a 3-oxobutyl-diazonium ion.

Methylene-group hydroxylation: Hydroxylation at the C-2 position of the butyl chain results in N-Nitrosomethyl(2-hydroxy-3-oxobutyl)amine. This rearranges to form an unstable alkyldiazohydroxide, which then breaks down to release a methyldiazonium ion and 3-oxobutanal. nih.gov

The resulting diazonium ions are highly reactive electrophiles capable of alkylating cellular macromolecules, a key step in their mechanism of toxicity. nih.govresearchgate.net It is generally accepted that this activation proceeds via a hydrogen atom transfer mechanism. nih.gov The presence of substituents near the α-carbon can influence the likelihood of this hydroxylation through electronic or steric effects, thereby modulating the compound's carcinogenic potential. nih.govresearchgate.net

Extrahepatic Metabolic Pathways and Their Enzymology

While the liver is the primary site of xenobiotic metabolism, drug-metabolizing enzymes, including various CYP isoenzymes, are present in numerous extrahepatic tissues such as the lungs, kidneys, and the mucosa of the gastrointestinal tract. nih.gov These tissues can significantly contribute to the metabolic activation of nitrosamines, leading to organ-specific toxicity. nih.gov

Studies on this compound (M-3-OB) in Syrian hamsters have shown that it induces tumors primarily in the cheek pouch and trachea. nih.gov This localization of tumors strongly suggests that metabolic activation of M-3-OB occurs locally within these extrahepatic tissues. The presence of CYP enzymes in the epithelial cells of the respiratory and upper digestive tracts can catalyze the necessary α-hydroxylation to generate carcinogenic metabolites directly at these sites. This site-specific activation is a crucial factor in determining the target organ for carcinogenicity.

Formation and Identification of Proximate Carcinogenic Metabolites (e.g., N-Nitrosomethyl(2-oxopropyl)amine)

The process of metabolic activation results in the formation of "proximate carcinogens"—the unstable intermediates that are the direct precursors to the ultimate DNA-reactive species. As described under the α-hydroxylation mechanism, the key proximate carcinogens derived from this compound are the methyldiazonium ion and the 3-oxobutyl-diazonium ion . These ions are the highly electrophilic agents responsible for subsequent cellular damage.

A structurally related compound, N-Nitrosomethyl(2-oxopropyl)amine (MOP), is a known genotoxic metabolite and has been identified as a proximate carcinogen of N-nitrosobis(2-oxopropyl)amine (BOP). ca.govnih.gov MOP is carcinogenic in rats, inducing tumors in various organs. nih.gov While MOP itself is not a metabolite of this compound, its established role as a proximate carcinogen highlights the importance of β-keto nitrosamines in chemical carcinogenesis. The formation of such reactive metabolites is a common feature among this class of compounds. ca.gov

Species- and Tissue-Specific Differences in Metabolism

Significant differences in nitrosamine metabolism exist across different species and among various tissues within the same animal, leading to distinct patterns of carcinogenicity. nih.govnih.gov These differences can be attributed to variations in the expression and activity of metabolic enzymes, such as specific cytochrome P450 isoforms. nih.gov

A comparative study of this compound (M-3-OB) and its isomer, N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB), in Syrian hamsters clearly illustrates this principle. M-3-OB induced tumors in a narrow range of tissues, primarily the cheek pouch and trachea. In stark contrast, its isomer M-2-OB induced tumors in a much broader spectrum of 17 different tissues, including a high incidence of pancreatic adenocarcinomas, a cancer not observed with M-3-OB. nih.gov This demonstrates that a subtle change in the chemical structure—the position of the oxo group—dramatically alters its tissue-specific metabolic activation and carcinogenic profile. nih.gov General studies have also shown that rats and hamsters metabolize nitrosamines differently; for instance, hamsters often exhibit more efficient sulfation of certain metabolites compared to rats. nih.gov

Table 1: Comparative Carcinogenicity and Tissue Specificity of M-3-OB and M-2-OB in Syrian Hamsters This interactive table summarizes the principal tumor sites for each compound based on research findings.

Feature This compound (M-3-OB) N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB) Reference
Principal Target Organs Cheek Pouch (papillomas, squamous cell carcinomas), Trachea (polyps) Pancreas (ductular-ductal adenocarcinomas), Lip, Liver, Flank Organ, Nasal Cavities nih.gov
Pancreatic Carcinogenicity No carcinogenic effect observed High incidence (>90% in males) nih.gov
Renal & Urethral Tumors Not induced Induced nih.gov
Spectrum of Neoplasms Tumors induced in 5 tissues Tumors induced in 17 tissues nih.gov

Interactions with Cellular Macromolecules

Following metabolic activation, the resulting electrophilic intermediates can covalently bind to cellular macromolecules, most critically to DNA, initiating the process of carcinogenesis.

Formation of DNA Adducts and Alkylation Chemistry

The ultimate carcinogenic mechanism of N-nitrosamines involves the alkylation of DNA by the diazonium ions generated during metabolic activation. mdpi.comnih.gov All N-nitrosomethyl-n-alkylamines that have been tested have demonstrated the ability to form DNA adducts in vivo. ca.gov

For this compound, the two primary reactive intermediates lead to distinct sets of DNA adducts:

Methylation: The methyldiazonium ion is a potent methylating agent. It reacts with nucleophilic sites on DNA bases, particularly the nitrogen and oxygen atoms. This leads to the formation of various methylated adducts, such as N7-methylguanine (N7-MeG) , N3-methyladenine (N3-MeA) , and the highly miscoding lesion O⁶-methylguanine (O⁶-MeG) . mdpi.comresearchgate.net

3-Oxobutylation: The 3-oxobutyl-diazonium ion alkylates DNA to form 3-oxobutyl adducts. This pathway is analogous to the pyridyloxobutylation of DNA by the tobacco-specific nitrosamine NNK. nih.govnih.gov

The formation of these DNA adducts, particularly persistent and miscoding ones like O⁶-MeG, can lead to mutations during DNA replication if not repaired, representing a critical initiating event in chemical carcinogenesis. mdpi.comnih.gov

Table 2: Potential DNA Adducts from the Metabolism of this compound This interactive table outlines the likely DNA adducts formed from the key reactive metabolites.

Reactive Metabolite Alkylation Type Potential DNA Adducts Reference
Methyldiazonium Ion Methylation O⁶-methylguanine (O⁶-MeG), N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA) mdpi.com
3-Oxobutyl-diazonium Ion 3-Oxobutylation O- and N-3-oxobutylated bases nih.govnih.gov

Characterization of Specific DNA Lesions Induced by this compound Metabolites

The genotoxic effects of nitrosamines are contingent upon their metabolic activation into reactive electrophilic species that can form covalent bonds with DNA, resulting in the formation of DNA adducts. While extensive research has been conducted on many nitrosamines, specific data on the DNA lesions induced by the metabolites of this compound are not abundant in publicly available scientific literature. However, based on the well-established principles of nitrosamine metabolism, it is possible to infer the likely DNA lesions formed.

N-Nitrosamines are generally activated by cytochrome P450 (CYP) enzymes through α-hydroxylation of the carbon atom adjacent to the N-nitroso group. nih.gov For this compound, this would involve the hydroxylation of the methyl group, leading to the formation of an unstable α-hydroxynitrosamine. This intermediate is expected to spontaneously decompose to yield a methyldiazonium ion, a potent methylating agent, and 3-oxobutanal. The methyldiazonium ion can then react with nucleophilic sites on DNA bases to form various methylated adducts.

The primary and most mutagenic of these adducts are O-alkylated bases, with O⁶-methylguanine (O⁶-MeG) being a major pro-mutagenic lesion. O⁶-MeG can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. Other significant methylated adducts include N⁷-methylguanine (N⁷-MeG), the most abundant adduct, and N³-methyladenine (N³-MeA). mdpi.com While N⁷-MeG is generally considered to be less mutagenic, it can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site, which itself is a mutagenic lesion. N³-MeA is a cytotoxic lesion that can block DNA replication. mit.edu

It is important to note that the position of the oxo group on the butyl chain appears to significantly influence the carcinogenic potential of the molecule. A comparative study in Syrian hamsters demonstrated that this compound was significantly less carcinogenic than its isomer, N-Nitrosomethyl(2-oxobutyl)amine. nih.gov While the 2-oxo isomer induced a wide range of tumors in 17 different tissues, including a high incidence of pancreatic adenocarcinomas, the 3-oxo isomer induced tumors in only 5 tissues and had no carcinogenic effect on the pancreas. nih.gov This suggests that the metabolic activation and/or the nature and distribution of the resulting DNA lesions may differ significantly between the two isomers.

The following table summarizes the potential DNA lesions induced by the metabolites of this compound, based on the general understanding of nitrosamine-induced DNA damage.

Potential DNA Adduct Type of Lesion Significance
O⁶-methylguanine (O⁶-MeG)Miscoding lesionHighly mutagenic, leads to G:C to A:T transitions. nih.gov
N⁷-methylguanine (N⁷-MeG)Base modificationMost abundant adduct, can lead to depurination and AP site formation. mdpi.com
N³-methyladenine (N³-MeA)Replication-blocking lesionCytotoxic, blocks DNA polymerase. mit.edu
O⁴-methylthymine (O⁴-MeT)Miscoding lesionCan mispair with guanine, leading to T:A to C:G transitions.
Methylated phosphotriestersBackbone modificationCan affect DNA stability and replication.

Cellular DNA Repair Mechanisms and Their Efficacy in Response to Nitrosamine-Induced Adducts

Cells have evolved a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA alkylation damage caused by nitrosamines and other alkylating agents. scilit.com The efficacy of these repair mechanisms is a critical determinant of cell fate, influencing whether a cell survives, undergoes apoptosis, or accumulates mutations that can lead to cancer. The primary repair pathways for the types of DNA lesions induced by simple methylating nitrosamines are direct reversal repair and base excision repair (BER). mdpi.com

Direct Reversal Repair:

The most critical repair pathway for the pro-mutagenic O⁶-MeG lesion is direct reversal by the O⁶-methylguanine-DNA methyltransferase (MGMT) protein. nih.gov MGMT directly transfers the methyl group from O⁶-MeG to a cysteine residue within its own active site. nih.gov This is a stoichiometric, "suicide" reaction, as the protein is irreversibly inactivated in the process. nih.gov The level of MGMT activity in a given cell or tissue is therefore a crucial factor in determining its susceptibility to the carcinogenic effects of methylating nitrosamines.

Another family of enzymes involved in direct reversal repair are the AlkB homolog (ALKBH) proteins. These are Fe(II)/α-ketoglutarate-dependent dioxygenases that repair N-alkylated bases, such as N¹-methyladenine and N³-methylcytosine, through oxidative demethylation. nih.gov

Base Excision Repair (BER):

The BER pathway is responsible for removing the most abundant N-alkylated adducts, N⁷-MeG and N³-MeA. nih.gov The process is initiated by a DNA glycosylase, specifically the alkyladenine DNA glycosylase (AAG), which recognizes and excises the damaged base by cleaving the N-glycosidic bond. nih.gov This creates an apurinic/apyrimidinic (AP) site. The AP site is then processed by an AP endonuclease, which cleaves the phosphodiester backbone. DNA polymerase then fills the gap, and the strand is sealed by DNA ligase. While essential for removing cytotoxic lesions, an imbalance in BER, particularly excessive activity of AAG relative to the downstream enzymes, can lead to an accumulation of toxic repair intermediates, such as single-strand breaks. mit.edu

The efficacy of these repair pathways can vary significantly between individuals and different cell types, which can contribute to differences in susceptibility to nitrosamine-induced carcinogenesis. For instance, high levels of MGMT are protective, while a deficiency in this protein increases the risk of mutations and cancer. nih.gov Conversely, while AAG-initiated BER is protective against the cytotoxic effects of certain lesions, its overactivity in the face of high levels of damage can be detrimental. mit.edu

The following table summarizes the key DNA repair pathways involved in mitigating the damage from nitrosamine-induced adducts.

Repair Pathway Key Protein(s) Primary Substrate(s) Mechanism of Action
Direct ReversalO⁶-methylguanine-DNA methyltransferase (MGMT)O⁶-methylguanine, O⁴-methylthymineDirect transfer of the alkyl group to a cysteine residue in the enzyme. nih.gov
Direct ReversalAlkB homolog (ALKBH) proteins (e.g., ALKBH2, ALKBH3)N¹-methyladenine, N³-methylcytosineOxidative demethylation. nih.gov
Base Excision Repair (BER)Alkyladenine DNA glycosylase (AAG), AP endonuclease, DNA polymerase, DNA ligaseN⁷-methylguanine, N³-methyladenineExcision of the damaged base followed by replacement of the nucleotide. nih.gov

Experimental Animal and in Vitro Model Systems in N Nitrosomethyl 3 Oxobutyl Amine Research

Selection and Application of Specific Animal Models for Carcinogenesis Studies

Animal models are indispensable for evaluating the carcinogenic activity of chemical compounds and identifying target organs. The selection of a particular species is often based on its known susceptibility to a class of carcinogens.

The Syrian hamster is a well-established model in the study of nitrosamine-induced carcinogenesis, particularly for its susceptibility to pancreatic tumors from certain compounds. nih.govnih.govnih.gov However, research demonstrates that the carcinogenic effect is highly dependent on the specific chemical structure of the nitrosamine (B1359907).

In a comparative study, N-Nitrosomethyl(3-oxobutyl)amine (M-3-OB) was administered to Syrian hamsters to assess its carcinogenicity. nih.gov Unlike its isomer, N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB), which is a potent pancreatic carcinogen, M-3-OB did not induce any tumors in the pancreas. nih.gov This finding underscores the critical importance of the position of the oxo group in determining organ-specific carcinogenicity. The 2-oxo position appears to be a prerequisite for targeting the hamster pancreas by methylalkylnitrosamines. nih.gov

While non-carcinogenic to the pancreas, M-3-OB was found to induce tumors in other tissues. The principal target organs identified were the cheek pouch, where it caused papillomas and squamous cell carcinomas, and the trachea, where it induced polyps. nih.gov Both M-3-OB and its isomer were observed to cause adenocarcinomas in the nasal and paranasal cavities. nih.gov

Table 1: Comparative Target Organ Carcinogenicity of M-3-OB and M-2-OB in Syrian Hamsters

Target Organ This compound (M-3-OB) N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB)
Pancreas No Tumors Induced Ductal/Ductular Adenocarcinomas
Cheek Pouch Papillomas, Squamous Cell Carcinomas Not a principal target
Trachea Polyps Not a principal target
Nasal/Paranasal Cavities Adenocarcinomas Adenocarcinomas
Liver Not a principal target Cholangiomas, Cholangiocarcinomas
Lip Not a principal target Epitheliomas, Squamous Cell Carcinomas
Kidney & Urethra No Tumors Induced Tumors Induced

This table is based on findings from a comparative carcinogenicity study. nih.gov

The carcinogenic response to nitrosamines can vary significantly not only between different chemical structures but also across different animal species and even between sexes within the same species.

In studies with Syrian hamsters, a difference in susceptibility to this compound was noted between males and females. nih.gov While detailed comparative studies of this compound across different species like rats and mice are not extensively documented in the retrieved literature, research on structurally related nitrosamines highlights significant species- and sex-dependent differences. For example, in studies with N-nitrosobis(2-oxopropyl)amine (BOP) in rats, nasal cavity and urinary tract tumors were induced primarily in males, a sex difference not observed with the related compound N-nitrosomethyl(2-oxopropyl)amine (MOP). nih.gov Such findings emphasize that the carcinogenic profile of a nitrosamine in one species or sex cannot be directly extrapolated to another.

Advanced In Vitro Approaches for Mechanistic Elucidation

To investigate the mechanisms underlying carcinogenesis, including metabolic activation, researchers employ in vitro systems that allow for controlled experimental conditions.

Primary cell cultures, particularly hepatocytes, are valuable tools for studying the metabolism of xenobiotics. These systems maintain the complex enzymatic machinery of the cell in an isolated environment. While specific studies detailing the use of primary cells for this compound metabolism were not found, research on other nitrosamines demonstrates the utility of this approach. For instance, studies with N-nitrosobis(2-oxopropyl)amine (BOP) showed that freshly isolated hepatocytes from Fischer 344 rats efficiently metabolized the compound, whereas cell-free microsomal preparations failed to do so. nih.gov This suggests that for some nitrosamines, the intact cellular environment, containing both Phase I and Phase II enzymes as well as necessary cofactors, is required for complete biotransformation. nih.govpjoes.com Organ explant systems, which involve maintaining small pieces of tissue in culture, offer a similar advantage by preserving the three-dimensional architecture and cell-cell interactions of the native organ, which can be crucial for metabolic studies.

Subcellular fractions, such as microsomes and cytosol, are widely used to investigate the specific enzymatic pathways involved in the biotransformation of compounds. nih.gov Microsomes are rich in cytochrome P450 (CYP) enzymes, which are critical for the metabolic activation of most nitrosamines. nih.govresearchgate.net

Microsomal assays involve incubating the test compound with a microsomal preparation, typically derived from liver or other tissues, along with necessary cofactors like NADPH. By analyzing the formation of metabolites, researchers can identify the specific CYP enzymes responsible for the compound's transformation. nih.gov Studies on related nitrosamines like N-nitrosodi-n-butylamine have used microsomes from rat liver, lung, intestine, and kidney to examine organ-specific metabolic pathways, such as ω- and (ω-1)-hydroxylation. nih.gov Although direct microsomal metabolism data for this compound is not detailed in the available literature, this methodology remains a fundamental approach for dissecting the initial steps of its enzymatic biotransformation.

Theoretical and Computational Chemistry Approaches to N Nitrosomethyl 3 Oxobutyl Amine Research

Quantum Mechanical Calculations of Electronic Structure and Reactivity of N-Nitrosomethyl(3-oxobutyl)amine and Its Metabolites

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and intrinsic reactivity of molecules like this compound and its metabolites. These methods can elucidate the distribution of electrons, the strengths of chemical bonds, and the energies of different molecular conformations, which are critical determinants of chemical behavior and biological activity.

Recent research has highlighted the utility of QM modeling for assessing the carcinogenic potential of N-nitrosamines. usp.org Such models can provide a mechanistic understanding of the ability to form reactive metabolites and interact with biological macromolecules like DNA. usp.org For nitrosamines in general, QM calculations can be part of a two-step modeling approach, which may include a linear discriminant analysis of a set of quantum mechanical and classical descriptors, to predict toxicological endpoints. nih.gov

While specific QM studies on this compound are not extensively detailed in publicly available literature, the principles from studies on other nitrosamines are directly applicable. For instance, density functional theory (DFT) studies are commonly employed to explore the chemical bonding and electronic details of nitroso compounds. usp.org These calculations can help to identify the most likely sites for metabolic attack and the stability of the resulting reactive intermediates. The reactivity of nitrosamines is influenced by electronic effects, such as the presence of electron-withdrawing groups, which can alter the energetics of metabolic activation pathways like α-hydroxylation.

Future research could apply these QM methods to this compound to calculate properties such as:

Frontier Molecular Orbital Energies (HOMO-LUMO gap): To predict the compound's reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Bond Dissociation Energies: To predict the likelihood of metabolic cleavage of specific bonds, leading to the formation of reactive alkylating agents.

Such data would be invaluable for understanding the initial steps in the carcinogenic process initiated by this compound.

Molecular Dynamics Simulations of Compound-Enzyme Interactions (e.g., Cytochrome P450 Isoforms)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. flinders.edu.au These enzymes are crucial in the bioactivation of many nitrosamines. nih.gov

MD simulations can model the dynamic process of this compound binding to the active site of a CYP enzyme. flinders.edu.au This can help to:

Identify key amino acid residues involved in the binding and orientation of the substrate.

Characterize the conformational changes in both the enzyme and the ligand upon binding. flinders.edu.au

Elucidate the pathways through which the substrate enters and the product exits the enzyme's active site. nih.gov

For example, MD simulations have been used to understand the structural flexibility of CYP enzymes and the functional consequences of this plasticity. flinders.edu.au Studies on other substrates have shown that a single amino acid mutation can alter the flexibility of loops within the enzyme, thereby affecting its catalytic activity. nih.gov Similar approaches could be applied to investigate which specific CYP isoforms are most efficient at metabolizing this compound.

Table 1: Key Parameters in Molecular Dynamics Simulations of Ligand-Enzyme Interactions

ParameterDescriptionRelevance to this compound Research
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.Determines the accuracy of the simulated molecular motions and interactions.
Simulation Time The length of the simulated time period.Needs to be long enough to capture biologically relevant events, such as binding and conformational changes.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed protein or ligand structures.Indicates the stability of the simulation and whether the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF) A measure of the displacement of individual atoms or residues from their mean position.Highlights flexible regions of the protein that may be important for ligand binding or catalysis.
Binding Free Energy The free energy change upon binding of a ligand to a protein.Predicts the affinity of this compound for different CYP isoforms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Endpoints and Carcinogenicity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound, QSAR models can be developed to predict its carcinogenic potency based on its molecular descriptors.

QSAR studies on nitroso-compounds have shown that it is possible to develop models with good predictive ability for carcinogenicity. nih.govresearchgate.net These models often use a variety of molecular descriptors, including:

0D, 1D, and 2D descriptors: These can include atom counts, molecular weight, and topological indices. researchgate.net

Spectral moments: These descriptors can be weighted with properties like atomic charges, polarizability, and hydrophobicity. nih.gov

Abraham solute descriptors: These relate to properties like hydrogen bond acidity and basicity, and dipolarity/polarizability. nih.gov

A study on a set of 39 nitroso-compounds found that the length of alkyl chains was an important factor in determining carcinogenic potential. nih.gov Such models were also able to differentiate between the carcinogenicity of isomeric structures. nih.gov While this particular study did not focus exclusively on this compound, the compound was likely included in the broader category of nitrosamines analyzed in similar studies.

A comparative study on the carcinogenicity of N-Nitrosomethyl(2-oxobutyl)amine and this compound in Syrian hamsters highlighted the importance of the position of the oxo group for pancreatic carcinogenicity. nih.gov This type of structure-activity relationship is precisely what QSAR models aim to quantify.

A well-validated QSAR model could be a valuable tool for screening and prioritizing the testing of other, structurally similar nitrosamines. researchgate.net The development of a specific QSAR model for this compound and related compounds would require a dataset of structurally similar molecules with known carcinogenic potencies.

Table 2: Example of Descriptors Used in QSAR Models for Nitrosamine (B1359907) Carcinogenicity

Descriptor TypeExample DescriptorPotential Relevance for this compound
Constitutional (0D) Molecular WeightBasic property influencing absorption, distribution, metabolism, and excretion.
Topological (2D) Wiener IndexDescribes molecular branching, which can affect binding to enzymes.
Quantum-Chemical HOMO EnergyRelates to the ease of oxidation, a key step in nitrosamine activation.
Geometric (3D) Molecular Surface AreaInfluences interactions with biological macromolecules.
Hydrophobicity LogPPredicts the partitioning of the compound between aqueous and lipid environments.

Q & A

Q. What analytical strategies address contradictory data on N-nitrosamine formation from tertiary amines?

  • Contradiction Resolution : Tertiary alkyl amines (e.g., triethanolamine) resist nitrosation, but tertiary aryl amines undergo C-nitrosation. Validate using NMR and HRMS to distinguish N- vs. C-nitrosation products .
  • Case Study : Ashworth et al. (2023) demonstrated negligible N-nitrosamine formation from tertiary amines in aqueous solutions, resolving prior discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.